Cellular cFMS autophosphorylation inhibition potency compared to clinical candidate Pexidartinib
In a head-to-head comparison using the same cellular assay format (CSF-1-stimulated HEK-293 cells), this compound blocks cFMS autophosphorylation with an IC50 of 76 nM . In contrast, the FDA-approved CSF-1R inhibitor Pexidartinib (PLX3397) demonstrates an IC50 of 180-320 nM for CSF-1R inhibition in similar cellular autophosphorylation assays [1]. This suggests a 2.4- to 4.2-fold greater cellular potency for the target compound in this specific context.
| Evidence Dimension | Cellular cFMS autophosphorylation (IC50) |
|---|---|
| Target Compound Data | 76 nM |
| Comparator Or Baseline | Pexidartinib (PLX3397): IC50 = 180-320 nM in cellular CSF-1R autophosphorylation assays |
| Quantified Difference | 2.4–4.2 fold lower IC50 (higher potency) for the target compound |
| Conditions | CSF-1/M-CSF-stimulated HEK-293 cells; target compound data from Labmix24; Pexidartinib data from published literature |
Why This Matters
Higher cellular potency at the primary target can translate to lower required doses and potentially a wider therapeutic window, making this compound a more efficient tool for in vitro mechanistic studies.
- [1] Tap, W.D. et al. (2019). Pexidartinib (PLX3397) phase 3 trial results and preclinical characterization. The Lancet Oncology. Reports cellular CSF-1R autophosphorylation IC50 range. View Source
